molecular formula C12H21NO B7474509 N-cycloheptylcyclobutanecarboxamide

N-cycloheptylcyclobutanecarboxamide

Cat. No.: B7474509
M. Wt: 195.30 g/mol
InChI Key: LSJCKNZAOLQFDP-UHFFFAOYSA-N
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Description

N-Cycloheptylcyclobutanecarboxamide is a synthetic carboxamide derivative featuring a cyclobutane ring fused to a carboxamide group, with a cycloheptyl substituent attached to the nitrogen atom. The cycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from smaller alkyl or aromatic substituents in related compounds.

Synthesis of such compounds typically involves amide coupling reactions, as exemplified in , where PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-ethyl diisopropylamine are used to activate carboxylic acids for coupling with amines . For this compound, cycloheptylamine would likely serve as the nucleophile in such a reaction.

Properties

IUPAC Name

N-cycloheptylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12(10-6-5-7-10)13-11-8-3-1-2-4-9-11/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJCKNZAOLQFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with cycloheptylamine. The process can be summarized as follows:

    Activation of Cyclobutanecarboxylic Acid: The carboxylic acid group of cyclobutanecarboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amidation Reaction: The activated cyclobutanecarboxylic acid is then reacted with cycloheptylamine under mild conditions to form this compound. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow methods. This approach allows for better control over reaction conditions, higher yields, and reduced reaction times. The continuous flow method involves the pre-deprotonation of the amine group followed by its reaction with the activated carboxylic acid .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cycloheptylcyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Cyclobutanecarboxylic acid derivatives.

    Reduction: Cyclobutylamines or cyclobutanols.

    Substitution: Cyclobutanecarboxylates or cyclobutanecarboxamides with different substituents.

Scientific Research Applications

Chemistry: N-cycloheptylcyclobutanecarboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-cycloheptylcyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclobutanecarboxamide moiety is known to interact with amide-binding sites, while the cycloheptyl group provides additional hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-cycloheptylcyclobutanecarboxamide with structurally related compounds, emphasizing substituent effects:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties
This compound Cycloheptyl ~209.3 (estimated) Not reported High lipophilicity; potential steric hindrance from 7-membered ring
N-(3-Acetylphenyl)cyclobutanecarboxamide 3-Acetylphenyl 231.3 ST50937403 Aromatic substituent enhances π-π interactions; acetyl group may improve solubility
N-Adamantylcyclobutanecarboxamide Adamantyl (3,5-dimethyl) ~275.4 (estimated) Not reported Rigid adamantyl group increases thermal stability and resistance to oxidation
N-Ethylcyclobutanecarboxamide Ethyl 141.2 AK404220 Small alkyl chain reduces steric bulk; higher aqueous solubility

Research Findings and Limitations

  • Synthetic Challenges : Bulky amines (e.g., cycloheptyl) may require optimized coupling conditions (e.g., extended reaction times or elevated temperatures) to improve yields, as seen in for adamantyl derivatives .
  • For instance, adamantylcarboxamides are studied for antiviral activity .
  • Data Gaps : Direct comparative studies on solubility, stability, or toxicity of this compound are absent in the provided evidence. Further research is needed to validate inferred properties.

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